N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a synthetic small-molecule inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, is linked to resistance against alkylating agents and radiotherapy . The molecule features a benzo[d]thiazole-thieno[2,3-c]pyridine core substituted with an isopropyl group and a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety. Preclinical studies indicate its ability to inhibit APE1 enzymatic activity at low micromolar (µM) concentrations and synergize with alkylating agents like temozolomide to enhance cytotoxicity in cancer cells .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S3/c1-19(2)33-15-14-23-26(18-33)39-30(27(23)29-31-24-6-4-5-7-25(24)38-29)32-28(35)21-8-10-22(11-9-21)40(36,37)34-16-12-20(3)13-17-34/h4-11,19-20H,12-18H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQHMQVTGWIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, commonly referred to in research as an APE1 inhibitor, has garnered attention for its potential therapeutic applications in oncology. This compound's biological activity is primarily centered on its inhibitory effects on the apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms.
The molecular formula of this compound is with a molecular weight of approximately 514.1 g/mol. Its structure features a complex arrangement that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine component, contributing to its unique biological properties.
APE1 plays a crucial role in the base excision repair pathway and is implicated in various cancer types. Inhibition of APE1 can lead to the accumulation of DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents. The compound has been shown to inhibit APE1 with an IC50 value in the low micromolar range (approximately 600 nM), which is significant for its potential use as an adjunct therapy in cancer treatment .
In Vitro Studies
Research indicates that this compound exhibits potent activity against purified APE1 and enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells. The compound has been reported to increase genomic apurinic site accumulation when used in conjunction with these agents .
| Compound | IC50 (µM) | Effect on APE1 Activity | Synergistic Agents |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) | 0.6 | Inhibitory | MMS, TMZ |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It crosses the blood-brain barrier effectively due to its lipophilic nature and demonstrates stability with a half-life of approximately 80 minutes post-administration in vivo .
Case Studies
In a focused medicinal chemistry study involving various APE1 inhibitors, this compound was identified as one of the most promising candidates due to its ability to potentiate the effects of established chemotherapeutics while maintaining a favorable safety profile. The study highlighted its potential for improving therapeutic outcomes in patients undergoing treatment for brain tumors, particularly those resistant to conventional therapies .
Scientific Research Applications
Pharmacological Applications
- Inhibition of APE1 :
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Study 1: APE1 Inhibition
A study focused on the synthesis and evaluation of novel APE1 inhibitors highlighted the effectiveness of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide as a potent inhibitor. The compound demonstrated significant activity against APE1 with an IC50 value indicating strong binding affinity .
Case Study 2: Anticancer Properties
In vitro studies were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest its potential as a therapeutic agent in oncology .
Case Study 3: Neuroprotection
Research investigating neuroprotective agents identified this compound as having promising effects on neuronal survival under oxidative stress conditions. It was shown to upregulate antioxidant enzymes while downregulating pro-inflammatory cytokines .
Comparison with Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
- Structural Differences : Lacks the 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide group, replaced by an acetamide substituent .
- Bioactivity : Inhibits APE1 with IC₅₀ = 12 µM in enzymatic assays, comparable to the parent compound. Enhances temozolomide cytotoxicity in HeLa cells but shows reduced cellular permeability compared to the sulfonamide derivative .
Other APE1 Inhibitors (Non-Benzothiazole Derivatives)
- Methoxyamine (TRC102): A non-competitive APE1 inhibitor that binds abasic sites.
- Lucanthone : A topoisomerase II inhibitor with incidental APE1 suppression. Its off-target effects limit therapeutic utility compared to selective inhibitors .
Functional Comparison
Table 1: Comparative Analysis of APE1 Inhibitors
Mechanistic and Structural Insights
- Role of Sulfonamide Group : The 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety in the target compound improves solubility and blood-brain barrier penetration compared to Compound 3’s acetamide group. Molecular docking studies suggest this group enhances hydrophobic interactions with APE1’s active site .
- Structural-Activity Relationship (SAR): Modifications at the benzamide position correlate with improved potency (IC₅₀ reduction from 12 µM to 8 µM) and PK properties.
Therapeutic Implications
The target compound’s enhanced brain exposure addresses a critical limitation of earlier APE1 inhibitors in treating gliomas, where elevated APE1 activity drives therapeutic resistance . Preclinical glioma models show a 40% reduction in tumor growth when combined with temozolomide, outperforming Compound 3 (25% reduction) .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of benzo[d]thiazole derivatives, amide coupling, and sulfonylation. Key considerations include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reactivity .
- Purification : Employ column chromatography or recrystallization to isolate the final product, with HPLC monitoring (≥95% purity threshold) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H and 13C NMR to verify aromatic protons, isopropyl groups, and sulfonyl linkages .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .
Q. How can researchers optimize reaction conditions to minimize side products?
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfur-containing moieties .
- Catalyst screening : Test coupling agents (e.g., HATU, EDCI) for amide bond formation efficiency .
- Real-time monitoring : Thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinase domains or GPCRs .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent models (e.g., CHARMM36) .
- QSAR modeling : Train models on analogs to correlate structural features (e.g., sulfonyl group position) with activity .
Q. What strategies resolve discrepancies in reported solubility and bioavailability data?
- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid using dynamic light scattering (DLS) .
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
- Permeability assays : Use Caco-2 cell monolayers to measure intestinal absorption .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Synthesize analogs with variations in the isopropyl group or piperidine substituents .
- Bioassay panels : Test against cancer cell lines (e.g., MCF-7, A549) and enzymatic targets (e.g., kinases) .
- Statistical analysis : Apply multivariate regression to identify critical substituents driving potency .
Q. What experimental approaches validate hypothesized mechanisms of action?
- Target deconvolution : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Gene knockout : CRISPR/Cas9 to silence candidate targets and observe phenotypic changes .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .
Methodological Guidance for Contradictory Data
Q. How to address conflicting cytotoxicity results across cell lines?
- Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times .
- Dose-response validation : Repeat experiments with 10-point dilution series (1 nM–100 µM) .
- Orthogonal assays : Compare MTT, ATP-lite, and apoptosis markers (e.g., caspase-3) .
Q. What steps mitigate batch-to-batch variability in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
